N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-acetyl-4-phenylthiazol-2-yl moiety at the amide nitrogen. The structural complexity suggests applications in medicinal chemistry, particularly as a sulfonamide-based inhibitor or antimicrobial agent.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-17(28)22-21(18-7-5-4-6-8-18)25-24(34-22)26-23(29)19-9-11-20(12-10-19)35(30,31)27(13-15-32-2)14-16-33-3/h4-12H,13-16H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFLSBCFTKSBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Acetyl Group : Enhances the compound's solubility and reactivity.
- Bis(2-methoxyethyl)sulfamoyl Group : This moiety is believed to contribute significantly to the biological activity by enhancing interactions with biological targets.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, modulating their activity. This interaction can lead to the inhibition of critical metabolic pathways in pathogens or cancer cells.
- Cellular Disruption : The compound may disrupt cellular processes through its interaction with biomolecular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been tested against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Escherichia coli | 1 µg/mL |
| Thiazole Derivative B | Staphylococcus aureus | 0.5 µg/mL |
| Thiazole Derivative C | Aspergillus niger | 1 µg/mL |
These studies indicate that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds featuring thiazole rings can induce apoptosis in various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The mechanism behind this activity may involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a study conducted by Prajapati et al., various thiazole derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus. The results demonstrated that these compounds exhibited potent antibacterial effects at low concentrations, suggesting their potential use as therapeutic agents . -
Case Study on Anticancer Properties :
A study published in MDPI highlighted the synthesis of thiazole derivatives and their evaluation against resistant cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis, indicating their dual role as both cytotoxic agents and potential lead compounds for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features
The target compound shares a benzamide-sulfamoyl scaffold with multiple analogs but differs in substituents and heterocyclic moieties. Key comparisons include:
- Key Observations: The bis(2-methoxyethyl) group in the target compound provides superior solubility compared to cyanoethyl () or aryl substituents (). Thiazole rings (target, ) may offer better metabolic stability than oxadiazoles () or triazines () due to reduced susceptibility to oxidative degradation .
2.3 Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
